iNOS Inhibition in Murine Macrophages
Methyl 2-[(2-thienylcarbonyl)amino]benzoate demonstrates quantifiable, albeit moderate, anti-inflammatory activity through the inhibition of inducible nitric oxide synthase (iNOS) in LPS-stimulated mouse RAW264.7 macrophages. In a defined in vitro assay, the compound exhibited an IC50 of 2.57 µM. [1]
| Evidence Dimension | Inhibition of LPS-induced iNOS activity |
|---|---|
| Target Compound Data | IC50 = 2.57 µM (2.57E+3 nM) |
| Comparator Or Baseline | No direct comparator data available from same study. |
| Quantified Difference | N/A |
| Conditions | Mouse RAW264.7 macrophage cell line; LPS stimulation; 30 min compound pre-incubation. |
Why This Matters
This provides a benchmark for researchers procuring this compound for anti-inflammatory assays; the quantitative IC50 value allows for direct comparison with other iNOS inhibitors and informs dose-ranging for in vitro models.
- [1] BindingDB. (n.d.). BDBM50105346: CHEMBL3597260. Retrieved April 20, 2026. View Source
